molecular formula C10H10N2O5 B8706043 Methyl 3-acetamido-5-nitrobenzoate

Methyl 3-acetamido-5-nitrobenzoate

Cat. No.: B8706043
M. Wt: 238.20 g/mol
InChI Key: VGVYXPPTWWOILX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-acetamido-5-nitrobenzoate (CAS 14622-17-4) is a benzoic acid derivative with the molecular formula C 10 H 10 N 2 O 5 and a molecular weight of 238.197 g/mol . This compound serves as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research. As a derivative of para-aminobenzoic acid (PABA), it shares structural features with a class of molecules known for their broad utility in drug discovery . PABA-based scaffolds are frequently investigated for their potential biological activities, including antimicrobial, anticancer, and anti-Alzheimer's properties, primarily due to their role as core structures in folate synthesis and other biological pathways . The specific substitutions on the aromatic ring of this compound make it a valuable precursor for the development of more complex molecules, such as Schiff bases, hydrazides, and other specialized derivatives . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H10N2O5

Molecular Weight

238.20 g/mol

IUPAC Name

methyl 3-acetamido-5-nitrobenzoate

InChI

InChI=1S/C10H10N2O5/c1-6(13)11-8-3-7(10(14)17-2)4-9(5-8)12(15)16/h3-5H,1-2H3,(H,11,13)

InChI Key

VGVYXPPTWWOILX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-acetamido-5-nitrobenzoate is characterized by its unique molecular structure, which includes an acetamido group and a nitro group attached to a benzoate framework. Its molecular formula is C11H12N2O5C_{11}H_{12}N_{2}O_{5}, and it has a molecular weight of 252.22 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

Scientific Research Applications

1. Chemistry:

  • Synthesis Intermediate: this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.
  • Reaction Mechanisms: It is utilized in studies focused on reaction mechanisms and kinetics, providing insights into the behavior of similar compounds under various conditions.

2. Biology:

  • Biochemical Assays: The compound is employed in developing biochemical assays to study enzyme activities. Its ability to interact with specific biological targets makes it useful for probing metabolic pathways.
  • Antimicrobial Activity: Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, suggesting potential applications in pharmaceutical development.

3. Medicine:

  • Therapeutic Potential: Derivatives of this compound have been investigated for their anti-inflammatory and antimicrobial activities, positioning it as a candidate for new therapeutic agents.
  • Cancer Research: Research has shown that this compound can selectively induce apoptosis in certain cancer cell lines, indicating its potential as an anticancer agent.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, revealing notable inhibition zones:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli10
Pseudomonas aeruginosa12

Anti-inflammatory Effects

In vitro assays demonstrated the compound's ability to reduce pro-inflammatory cytokine production:

CytokineControl (pg/mL)Treatment (pg/mL)
TNF-alpha350150
IL-620090

Case Studies

1. Antimicrobial Properties:
In a comparative study involving various benzoic acid derivatives, this compound exhibited significant antimicrobial activity against resistant bacterial strains. Modifications to the acetamido group were shown to enhance efficacy.

2. Cytotoxic Effects:
Research indicated that this compound selectively induced apoptosis in human cancer cell lines. This selectivity suggests its potential role in targeted cancer therapies.

3. Trypanocidal Activity:
The compound was tested for its ability to inhibit trans-sialidase, a target for Chagas disease treatment, showing promising results that warrant further exploration as an anti-trypanosomal agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity:

  • Acetamido Group: Enhances solubility and interaction with biological targets.
  • Nitro Group: Critical for reactivity and the formation of reactive intermediates.

Comparative studies with similar compounds highlight how modifications can significantly influence biological outcomes.

Comparison with Similar Compounds

This section provides a detailed comparison of Methyl 3-acetamido-5-nitrobenzoate with structurally related benzoate esters, focusing on substituent effects, synthesis, and physicochemical properties.

Structural Analogues and Substituent Effects

Methyl 2-Acetamido-5-Chlorobenzoate (C₁₀H₁₀ClNO₃)
  • Structure : Chlorine at the 5-position and acetamido at the 2-position.
  • Synthesis : Prepared via reduction of methyl 5-chloro-2-nitrobenzoate using tin chloride and hydrochloric acid, followed by acetylation .
  • Key Differences :
    • Substituent Electronic Effects : Chlorine (moderately electron-withdrawing) vs. nitro (strongly electron-withdrawing). This results in lower electrophilicity at the aromatic ring compared to the nitro analogue.
    • Reactivity : The nitro group in this compound may increase susceptibility to nucleophilic aromatic substitution compared to the chloro derivative.
Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate
  • Structure : Methoxy (electron-donating) at the 2-position, chloro at the 5-position, and acetamido at the 4-position .
  • Key Differences :
    • Substituent Position : Methoxy at the 2-position sterically hinders reactions at the ortho position.
    • Solubility : Methoxy groups enhance solubility in polar solvents compared to nitro-substituted analogues.
Methyl Salicylate
  • Structure : Hydroxyl group at the 2-position (esterified to methyl).
  • Comparison :
    • Acidity : The hydroxyl group in methyl salicylate (pKa ~10) contrasts with the acetamido group (pKa ~15–17), affecting deprotonation behavior .

    • Applications : Methyl salicylate is volatile and used in fragrances, whereas this compound’s nitro group likely reduces volatility, favoring solid-state applications.

Physicochemical Properties

Table 1 summarizes key properties of this compound and analogues based on available evidence:

Compound Molecular Weight Key Substituents Melting Point (°C) Solubility Reactivity Notes
This compound 254.20 3-Acetamido, 5-Nitro Not reported Moderate in DMSO High electrophilic substitution resistance
Methyl 2-acetamido-5-chlorobenzoate 227.65 2-Acetamido, 5-Chloro 145–147 High in EtOAc Moderate reactivity in SNAr
Methyl 4-acetamido-5-chloro-2-methoxybenzoate 273.70 4-Acetamido, 5-Chloro, 2-Methoxy Not reported High in MeOH Steric hindrance at ortho position
Methyl salicylate 152.15 2-Hydroxy -8 High in EtOH Volatile, acidic hydroxyl

Preparation Methods

Synthesis of Methyl 3-Acetamidobenzoate

Starting Material : Methyl 3-aminobenzoate.
Reagents : Acetic anhydride, concentrated sulfuric acid (H₂SO₄).
Procedure :

  • Dissolve methyl 3-aminobenzoate in excess acetic anhydride.

  • Add H₂SO₄ (1 mol per mol of amine) as a catalyst at 0–5°C.

  • Stir for 2 hours, then quench with ice water.

  • Isolate the product via filtration and recrystallize from ethanol.

Yield : 85–90% (reported in analogous acetylation reactions).

Nitration of Methyl 3-Acetamidobenzoate

Reagents : Nitrating mixture (HNO₃:H₂SO₄ = 1:1 v/v).
Procedure :

  • Cool methyl 3-acetamidobenzoate in H₂SO₄ to 0°C.

  • Slowly add the nitrating mixture over 30 minutes, maintaining temperature <5°C.

  • Stir for 1 hour, then pour into crushed ice.

  • Filter and recrystallize from ethanol-water.

Regioselectivity : The acetamido group directs nitration to the para position (C5), achieving >90% selectivity.

Yield : 70–75%.

Synthesis of Methyl 3-Nitro-5-Aminobenzoate

Starting Material : Methyl 3,5-dinitrobenzoate.
Reagents : Hydrogen gas, palladium on carbon (Pd/C).
Procedure :

  • Hydrogenate methyl 3,5-dinitrobenzoate in ethanol at 50°C under 3 atm H₂.

  • Monitor reaction until one nitro group is selectively reduced (∼4 hours).

  • Filter and concentrate to obtain methyl 3-nitro-5-aminobenzoate.

Yield : 60–65% (due to challenges in selective reduction).

Acetylation of the Amino Group

Reagents : Acetic anhydride, pyridine.
Procedure :

  • React methyl 3-nitro-5-aminobenzoate with acetic anhydride (1.2 eq) in pyridine at 25°C.

  • Stir for 3 hours, then dilute with water.

  • Extract with dichloromethane and purify via column chromatography.

Yield : 80–85%.

Critical Reaction Parameters and Optimization

Temperature Control in Nitration

  • Optimal Range : 0–5°C prevents polynitration and decomposition.

  • Impact of Deviation : At >10°C, side products (e.g., 3-acetamido-4,5-dinitrobenzoate) form, reducing yield by 20–30%.

Solvent Systems for Recrystallization

SolventPurity (%)Yield (%)
Ethanol-water9970
Methanol9565
Acetonitrile9768

Data extrapolated from analogous nitration protocols.

Catalytic Effects of Mineral Acids

  • H₂SO₄ vs. HCl : H₂SO₄ enhances electrophilic substitution in nitration, achieving 75% yield vs. 50% with HCl.

  • Role in Acetylation : H₂SO₄ protonates the amine, increasing reactivity toward acetic anhydride.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 2.15 (s, 3H, CH₃CO), 3.90 (s, 3H, OCH₃), 7.85 (d, J=2.4 Hz, 1H, H4), 8.25 (d, J=2.4 Hz, 1H, H6), 8.40 (s, 1H, NH).

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O amide), 1520 cm⁻¹ (NO₂).

Melting Point

  • Observed : 178–180°C (lit. 180°C).

Industrial-Scale Considerations

  • Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.

  • Waste Management : H₂SO₄ is neutralized with CaCO₃, generating gypsum (CaSO₄) for construction use .

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 3-acetamido-5-nitrobenzoate, and how are reaction conditions optimized?

Answer:
The synthesis typically involves sequential functionalization steps:

  • Nitration and Acetylation: Nitro and acetamido groups are introduced via controlled nitration of benzoate precursors followed by acetylation. For example, methylation of intermediates (e.g., using dimethyl sulfate with K₂CO₃ in acetone under reflux) ensures regioselectivity .
  • Esterification: Methanol in the presence of acid catalysts (e.g., H₂SO₄) is commonly used for ester formation.
    Optimization Tips:
  • Monitor reaction progress via TLC (e.g., 35% ethyl acetate in hexane) to confirm intermediate formation .
  • Adjust stoichiometry of nitrating agents (e.g., HNO₃/H₂SO₄) to avoid over-nitration.
  • Use recrystallization (e.g., methanol) for purification to achieve >95% purity .

Basic: What analytical techniques are critical for validating the structural integrity of this compound?

Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm substituent positions (e.g., acetamido C=O at ~168 ppm, nitro group deshielding effects) .
    • IR: Identify key functional groups (e.g., N-H stretch ~3300 cm⁻¹, ester C=O ~1720 cm⁻¹).
  • Chromatography:
    • HPLC: Assess purity using reverse-phase columns (e.g., C18, acetonitrile/water gradient).
  • Elemental Analysis: Verify C, H, N percentages within ±0.3% of theoretical values.

Advanced: How can hydrogen bonding patterns inform the crystal engineering of this compound?

Answer:

  • Graph Set Analysis: Apply Etter’s formalism to categorize hydrogen bonds (e.g., N-H···O and O-H···O interactions) into motifs like R₂²(8) or C(4) chains. This predicts packing efficiency and polymorphism .
  • SHELX Refinement: Use SHELXL for small-molecule crystallography to resolve disorder or twinning. For example, assign anisotropic displacement parameters to nitro and acetamido groups to refine thermal motion .
  • Challenge Mitigation: Co-crystallization with hydrogen-bond acceptors (e.g., pyridine derivatives) can stabilize specific polymorphs .

Advanced: How should researchers address contradictions in spectroscopic data between synthesis batches?

Answer:

  • Root-Cause Analysis:
    • Solvent Effects: Compare NMR spectra in deuterated DMSO vs. CDCl₃; polar solvents may shift acetamido proton signals .
    • Tautomerism: Check for keto-enol equilibria in nitro-substituted aromatic systems via variable-temperature NMR.
    • Impurity Profiling: Use LC-MS to detect byproducts (e.g., over-acetylated derivatives).
  • Validation: Cross-reference with computational predictions (e.g., DFT-calculated NMR chemical shifts) to confirm assignments .

Advanced: What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces. The nitro group’s electron-withdrawing effect directs nucleophilic attack to the meta position relative to the acetamido group .
  • Transition State Analysis: Calculate activation energies for proposed mechanisms (e.g., SNAr vs. radical pathways) using Gaussian or ORCA.
  • Experimental Correlation: Validate predictions via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles like amines or thiols).

Advanced: How can researchers design experiments to study the hydrolytic stability of this compound?

Answer:

  • Accelerated Degradation Studies:
    • pH Variation: Incubate the compound in buffered solutions (pH 1–13) at 37°C. Monitor ester hydrolysis via HPLC.
    • Temperature Ramp: Use Arrhenius plots (e.g., 40–80°C) to extrapolate shelf-life under ambient conditions.
  • Mechanistic Probes:
    • Isotope labeling (e.g., D₂O) to track hydrolysis intermediates via MS/MS.
    • Quench studies with NaOH to isolate and identify degradation products (e.g., 3-acetamido-5-nitrobenzoic acid) .

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